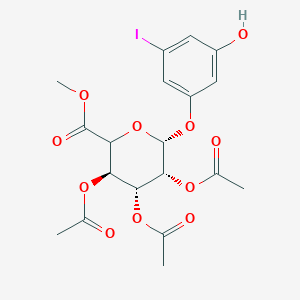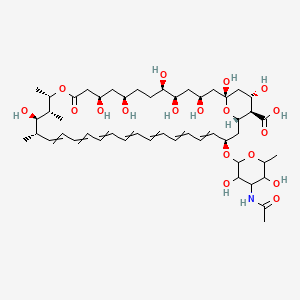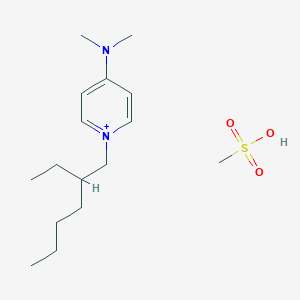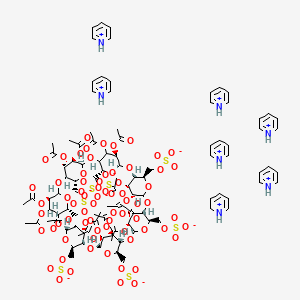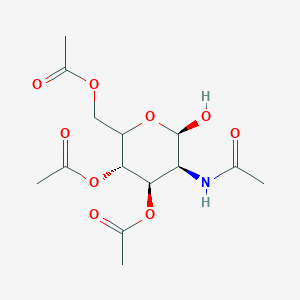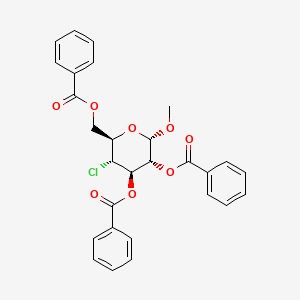
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar glycoside derivatives typically involves selective protection and deprotection steps, halogenation, and the introduction of benzoyl groups. A common approach might include starting with a protected form of glucose, followed by selective halogenation at the desired position, and subsequent benzoylation to introduce benzoyl protectors. These steps are crucial for controlling the reactivity and selectivity during the synthesis of the target compound (Wadsworth, Schroeder, & Green, 1968).
Molecular Structure Analysis
The molecular structure of derivatives similar to Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is characterized by the presence of benzoyl groups which significantly influence the physical and chemical properties of the molecule. The structural analysis often involves spectroscopic methods such as NMR and X-ray crystallography to elucidate the arrangement of atoms and the configuration of the molecule (Ruz̆ić-Toroš et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside or similar compounds often explore the reactivity of the chloro and benzoyl functional groups. These functionalities can participate in various chemical reactions such as nucleophilic substitution, where the chlorine atom might be replaced by another nucleophile, or in deprotection reactions to remove the benzoyl groups under certain conditions. The presence of these functional groups enables the compound to be used as an intermediate in the synthesis of more complex molecules (Hanessian, 2003).
Applications De Recherche Scientifique
Synthesis of Complex Sugars
This compound has been pivotal in the synthesis of complex sugars and analogues, such as the terminal trisaccharide of globotetraose and its derivatives. By employing radical deoxygenation techniques and various glycosylation strategies, researchers have developed methods to create analogues with potential biological applications. These synthetic strategies illustrate the compound's utility in constructing sugars with modified properties for research in glycoscience and related fields (Nilsson, Wendler, & Magnusson, 1994).
Fluoro-Derivatives and Transport Studies
The compound has also been used to generate 4-deoxy-4-fluoro-D-glucose, a variant demonstrating the intricate role of O-4 in glucose transport within human erythrocytes. This research provides insights into glucose transport mechanisms and the significance of specific oxygen positions in sugar molecules, contributing to our understanding of sugar biology and transport phenomena (Lopes & Taylor, 1979).
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIVKNTXZOYDEL-NRUNVSGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71750253 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

